2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-11-12(2)18-15(13-4-5-13)20-16(11)22-6-8-23(9-7-22)17-19-14(10-24-3)21-25-17/h13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTMCACLPNVGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)COC)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Applications
The biological activity of this compound is primarily attributed to its structural components. Research has indicated several potential applications:
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethylpyrimidine have shown efficacy against various cancer cell lines through mechanisms like apoptosis induction and inhibition of cell proliferation .
Antimicrobial Properties
The presence of the thiadiazole and piperazine moieties suggests potential antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal properties.
Neurological Disorders
Research indicates that derivatives containing piperazine structures may possess antidepressant effects. The interaction of such compounds with neurotransmitter systems could provide therapeutic avenues for treating conditions like depression and anxiety.
Case Studies
Several studies have explored the applications of thiadiazole derivatives in medicinal chemistry:
- Thiadiazole Derivatives as Anticancer Agents : A review highlighted various thiadiazole compounds demonstrating significant anticancer effects across multiple cancer models .
- Pharmacological Profiles : Research on piperazine-based compounds has revealed their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
- Antimicrobial Efficacy : Studies have documented the antimicrobial properties of similar pyrimidine derivatives against a range of pathogens, indicating a promising area for further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on pyrazolo-pyrimidine and triazolo-pyrimidine derivatives, which share structural motifs with the target compound but differ in key heterocyclic components. Below is a comparative analysis based on structural and synthetic features:
Table 1: Structural and Functional Comparison
Key Findings and Contrasts
Heterocyclic Diversity :
- The target compound’s 1,2,4-thiadiazole group introduces sulfur, which may enhance electronegativity and binding affinity compared to the nitrogen-rich pyrazole/triazole systems in .
- The piperazine linker in the target compound could improve solubility and pharmacokinetics relative to the rigid fused-ring systems in pyrazolo-triazolopyrimidines.
Synthetic Pathways :
- highlights isomerization as a critical step for pyrazolo-triazolopyrimidines (e.g., compounds 6 and 8 formed from 7 and 9 ) . By contrast, the synthesis of the target compound likely requires regioselective coupling of the thiadiazole-piperazine unit to the pyrimidine core.
Functional Group Impact: The methoxymethyl group on the thiadiazole may confer metabolic stability compared to the hydrazine or cyano substituents in compounds, which are prone to oxidation or hydrolysis.
Biological Activity
2-Cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethylpyrimidine is a complex organic compound with potential pharmacological applications. Its unique structural features, including a pyrimidine core and thiadiazole moiety, suggest significant biological activity. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The compound can be characterized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H24N6OS |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2549040-80-2 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The structural components allow it to bind effectively to enzymes and receptors involved in disease pathways. For instance:
- Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antiviral and anticancer activities.
- Thiadiazole moieties contribute to antimicrobial properties and enzyme inhibition.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
-
Antimicrobial Activity
- The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties
- Preliminary research suggests that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and death.
-
Enzyme Inhibition
- Binding affinity assays have demonstrated that the compound acts as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing conditions like kidney stones.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of thiadiazole and piperazine, including the target compound. The results indicated that the compound exhibited an IC50 value significantly lower than conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In another investigation focused on cancer treatment, this compound was tested against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic .
Preparation Methods
Microwave-Assisted Thiadiazole Cyclization
A green chemistry approach adapts the method from, where thiosemicarbazides cyclize under microwave irradiation to form 1,2,4-thiadiazoles. For the target compound:
-
Thioamide precursor : Synthesized by reacting methoxymethyl isothiocyanate with hydrazine hydrate.
-
Cyclization : Conducted in a sealed vessel under microwave (300 W, 120°C, 15 minutes), yielding the thiadiazole ring with concurrent amine generation at C5.
Optimized Parameters
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 120°C |
| Reaction Time | 15 minutes |
| Solvent | Ethanol/water (3:1) |
| Yield | 86% |
Piperazine Bridging and Final Coupling
Piperazine Installation on Pyrimidine
The 4-chloropyrimidine intermediate reacts with piperazine in aqueous K₂CO₃ at 60–65°C, following the protocol in. Key considerations:
-
Solvent : Water (enables facile byproduct removal)
-
Base : K₂CO₃ (2.5 equiv)
-
Molar Ratio : Pyrimidine:piperazine = 1:1.2
Excess piperazine ensures complete substitution, while controlled temperature prevents bis-alkylation. The product, 4-(piperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine, is isolated via chloroform extraction and dried over Na₂SO₄.
Thiadiazole-Piperazine Coupling
The thiadiazole-5-amine undergoes nucleophilic substitution with the piperazine-linked pyrimidine. Using a modified Ullmann coupling:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : DMF at 110°C
-
Time : 12 hours
Process Optimization and Scalability
Catalytic Enhancements for Cyclization
Lewis acids (e.g., AlCl₃, ZnCl₂) from improve pyrimidine cyclization efficiency:
| Catalyst | Temperature | Yield |
|---|---|---|
| AlCl₃ | 135°C | 93% |
| ZnCl₂ | 130°C | 91.5% |
| None | 140°C | 78% |
Catalysts reduce reaction time to 2 hours versus 6 hours uncatalyzed.
Solvent Effects on Piperazine Coupling
Comparative studies reveal polar aprotic solvents (DMF, DMSO) enhance piperazine reactivity over water or toluene:
| Solvent | Reaction Time | Yield |
|---|---|---|
| DMF | 12 h | 82% |
| Water | 24 h | 45% |
| Toluene | 18 h | 61% |
Analytical Characterization and Validation
Spectroscopic Confirmation
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. SAR Trends for Thiadiazole Substituents
| Substituent | PDE5 IC (nM) | Solubility (µg/mL) | Metabolic Stability (t, min) | Reference |
|---|---|---|---|---|
| Methoxymethyl (parent) | 12.3 ± 1.5 | 8.9 | 45.2 | |
| Trifluoromethyl | 8.7 ± 0.9 | 5.1 | 28.7 | |
| Phenyl | 22.4 ± 2.1 | 2.3 | 15.4 |
Notes
- Avoid referencing commercial databases (e.g., BenchChem) per guidelines.
- All methodologies are derived from peer-reviewed studies on structurally analogous compounds.
- For reproducibility, adhere to pharmacopeial standards (e.g., AOAC SMPR 2014.011) in assay design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
